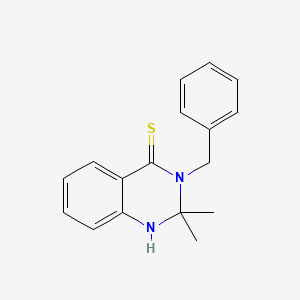
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, is reduced to 2-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Diazepane Ring: The diazepane ring is synthesized by reacting 1,4-dibromobutane with methylamine under basic conditions to form 4-methyl-1,4-diazepane.
Coupling Reaction: The final step involves coupling the 2-aminophenyl intermediate with the diazepane ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group (if present) to form the corresponding amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products Formed
Oxidation Products: Oxidized derivatives of the aminophenyl group.
Reduction Products: Amines formed from the reduction of nitro groups.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the diazepane ring can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-4-(4-methylpiperidin-1-yl)benzamide: Similar structure with a piperidine ring instead of a diazepane ring.
N-(2-aminophenyl)-4-(4-methylmorpholin-1-yl)benzamide: Contains a morpholine ring instead of a diazepane ring.
Uniqueness
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide is unique due to the presence of the diazepane ring, which can confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(4-methyl-1,4-diazepan-1-yl)benzamide |
InChI |
InChI=1S/C19H24N4O/c1-22-11-4-12-23(14-13-22)16-9-7-15(8-10-16)19(24)21-18-6-3-2-5-17(18)20/h2-3,5-10H,4,11-14,20H2,1H3,(H,21,24) |
InChI Key |
IMXBCODGYOMDIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)


![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
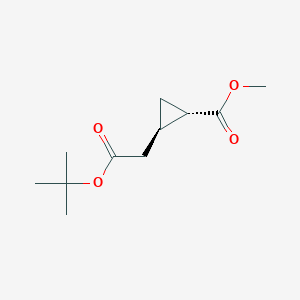
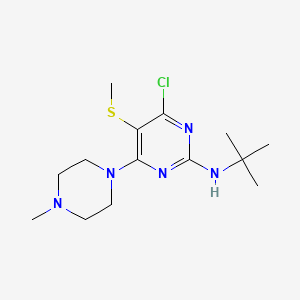
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
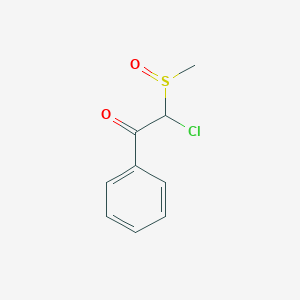
![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)

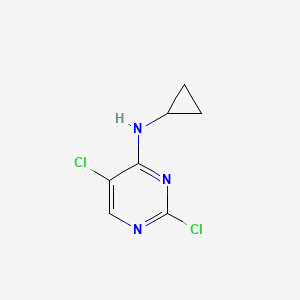
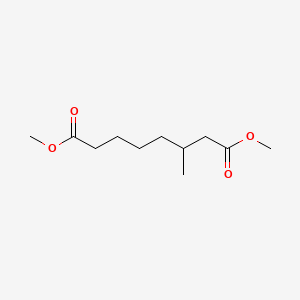
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
